molecular formula C18H20N2O4 B2769577 methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate CAS No. 852368-47-9

methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate

Cat. No.: B2769577
CAS No.: 852368-47-9
M. Wt: 328.368
InChI Key: HCEKCFFDNGNWOA-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines an indole moiety with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. Specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres, are often required to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules, such as:

  • 2-methyl-1H-indole-3-carboxylic acid
  • 1-(2-oxoacetyl)piperidine-4-carboxylate
  • Ethyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is unique due to its specific combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 330965-18-9

The structure includes an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer effects. A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of related compounds against a range of bacterial strains, suggesting that the presence of the indole ring enhances the compound's ability to disrupt bacterial cell membranes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in treating conditions like glaucoma and certain types of cancer .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Acetylation : Introducing the acetyl group to form the oxoacetyl moiety.
  • Piperidine Formation : Cyclization to form the piperidine ring.

The yield of this synthesis process is generally around 50%, with high purity achieved through recrystallization techniques .

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Type Tested Concentration (µM) Inhibition (%)
Anticancer (A549 cells)1065
Antimicrobial (E. coli)2570
Carbonic Anhydrase Inhibition580

These results indicate a promising potential for therapeutic applications.

Properties

IUPAC Name

methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-15(13-5-3-4-6-14(13)19-11)16(21)17(22)20-9-7-12(8-10-20)18(23)24-2/h3-6,12,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEKCFFDNGNWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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